molecular formula C7H10O2 B13079749 3-Cyclopropyl-2-methyl-3-oxopropanal

3-Cyclopropyl-2-methyl-3-oxopropanal

Cat. No.: B13079749
M. Wt: 126.15 g/mol
InChI Key: FVQLNTVJPMZXKV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-methyl-3-oxopropanal is an organic compound characterized by a cyclopropyl group attached to a propanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-methyl-3-oxopropanal can be achieved through several methods. One common approach involves the oxidation of cyclopropyl methyl ketone with sodium hypobromite . Another method includes the cyclization of various electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

3-Cyclopropyl-2-methyl-3-oxopropanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-methyl-3-oxopropanal involves its interaction with molecular targets through various pathways. The compound’s cyclopropyl group imparts strain and reactivity, making it a versatile intermediate in organic synthesis. It can participate in cycloaddition reactions, ring-opening reactions, and cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-methyl-3-oxopropanal is unique due to its specific structural arrangement, which includes a cyclopropyl group attached to a propanal backbone. This structural feature imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-cyclopropyl-2-methyl-3-oxopropanal

InChI

InChI=1S/C7H10O2/c1-5(4-8)7(9)6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

FVQLNTVJPMZXKV-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1CC1

Origin of Product

United States

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